molecular formula C10H10O B13855024 4-Ethyl-1-benzofuran

4-Ethyl-1-benzofuran

Cat. No.: B13855024
M. Wt: 146.19 g/mol
InChI Key: PYWUUDXTDWTKBH-UHFFFAOYSA-N
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Description

4-Ethyl-1-benzofuran is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The ethyl group at the 4-position of the benzofuran ring distinguishes this compound from other benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with ethylating agents under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethyl group at the 4-position of the benzofuran ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl-1-benzofuran has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antiviral agents.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-1-benzofuran is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. This distinct structure can result in different pharmacological properties compared to its analogs .

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

4-ethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h3-7H,2H2,1H3

InChI Key

PYWUUDXTDWTKBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=COC2=CC=C1

Origin of Product

United States

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